molecular formula C22H22N4O B2974491 (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone CAS No. 1326882-07-8

(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone

Cat. No.: B2974491
CAS No.: 1326882-07-8
M. Wt: 358.445
InChI Key: WDBJOCURZQYIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core linked to a 3,6-dihydropyridinyl moiety via a methanone bridge. Its structure combines aromatic and partially saturated rings, which may confer unique physicochemical and pharmacological properties. The 3,4-dimethylphenyl substituent on the triazole ring introduces steric bulk and electron-donating effects, while the phenyl group on the dihydropyridine ring enhances aromatic interactions. This scaffold is of interest in medicinal chemistry due to the prevalence of triazoles in bioactive molecules (e.g., antifungals, kinase inhibitors) and the dihydropyridine motif’s role in redox-active systems .

Properties

IUPAC Name

[1-(3,4-dimethylphenyl)triazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-16-8-9-20(14-17(16)2)26-15-21(23-24-26)22(27)25-12-10-19(11-13-25)18-6-4-3-5-7-18/h3-10,14-15H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBJOCURZQYIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone represents a unique class of triazole derivatives that exhibit diverse biological activities. This article explores the synthesis, biological mechanisms, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound features a triazole ring fused with a dihydropyridine moiety, which is known for its potential pharmacological properties. The synthesis typically involves the cycloaddition of azides and alkynes to form the triazole ring, followed by further functionalization to introduce the dihydropyridine structure.

Synthetic Route Overview

  • Formation of Triazole Ring : The synthesis begins with a copper-catalyzed azide-alkyne cycloaddition.
  • Dihydropyridine Integration : Subsequent reactions introduce the dihydropyridine moiety through condensation reactions.

The biological activity of this compound is primarily attributed to the triazole ring's ability to interact with various biological targets, including enzymes and receptors. This interaction can inhibit specific biochemical pathways, leading to therapeutic effects.

Pharmacological Profile

Research indicates that derivatives of triazoles exhibit a range of pharmacological activities:

  • Anticancer Activity : Triazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, compounds similar to this one have been tested against various cancer cell lines, demonstrating significant cytotoxicity.
    Cell LineIC50 (μM)Reference
    HCT-116 (Colon)6.2
    T47D (Breast)27.3
  • Antimicrobial Effects : The compound exhibits antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains.

Case Studies

  • Anticancer Activity in vitro : A study evaluated the cytotoxic effects of related triazole compounds on human breast cancer cells (MCF-7). The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy against these cell lines .
  • Antimicrobial Screening : Another study assessed the antimicrobial activity of various triazole derivatives against pathogenic bacteria. The results showed that some compounds exhibited superior antibacterial activity compared to conventional antibiotics .

Comparison with Similar Compounds

Key Compounds Analyzed:

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Features a 1,2,4-triazole with sulfonyl and fluorophenyl substituents. The sulfonyl group enhances polarity, contrasting with the dimethylphenyl group in the target compound, which may improve lipophilicity.

Methanone, (3,6-dihydro-4-methyl-2-thioxo-1(2H)-pyridinyl)phenyl (): Contains a thioxo group on the dihydropyridine ring, increasing hydrogen-bonding capacity compared to the target compound’s unmodified dihydropyridine.

1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone (): Larger molecular weight (442.51 g/mol vs. ~370–400 g/mol for the target compound) due to nitro and benzoyl groups. The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating dimethylphenyl group in the target compound .

Physicochemical and Pharmacological Profiles

Property Target Compound Compound from Compound from Compound from
Core Structure 1,2,3-triazole + dihydropyridine 1,2,4-triazole + sulfonyl Dihydropyridine + thioxo Tetrahydro-pyrrole + nitro
Key Substituents 3,4-Dimethylphenyl, phenyl 2,4-Difluorophenyl, sulfonyl Methyl, thioxo Nitro, benzoyl
Molecular Weight ~370–400 (estimated) ~450–480 (estimated) ~250–300 (estimated) 442.51
Lipophilicity (LogP) Moderate (dimethylphenyl) High (fluorophenyl, sulfonyl) Moderate (thioxo) High (nitro, benzoyl)
Synthetic Route Not reported Sodium ethoxide + α-haloketone Not reported Multi-step functionalization
Potential Bioactivity Kinase inhibition (predicted) Antifungal (triazole-based) Redox modulation (thioxo) Cytotoxic (nitro group)

Research Findings and Trends

  • Triazole Variants : 1,2,3-Triazoles (target compound) are less common in drug discovery than 1,2,4-triazoles (), but their click-chemistry compatibility enables modular synthesis .
  • Dihydropyridine Modifications : The absence of a thioxo group (cf. ) in the target compound may reduce redox activity but improve metabolic stability .
  • Substituent Impact : Electron-donating groups (e.g., dimethylphenyl) may enhance membrane permeability compared to electron-withdrawing substituents (e.g., nitro in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.